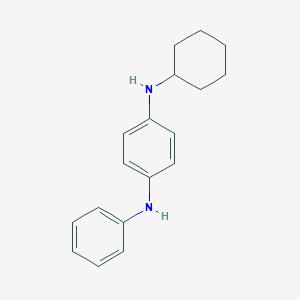

N-Cyclohexyl-N'-phenyl-p-phenylenediamine

Overview

Description

N-Cyclohexyl-N’-phenyl-p-phenylenediamine is an organic compound with the molecular formula C18H22N2 and a molecular weight of 266.38 g/mol . It is commonly used as an antioxidant in rubber and other polymer industries . This compound is known for its ability to protect materials from oxidative degradation, thereby extending their lifespan and maintaining their properties.

Mechanism of Action

Target of Action

N1-cyclohexyl-N4-phenylbenzene-1,4-diamine, also known as Flexzone 6H or N-Cyclohexyl-N’-phenyl-p-phenylenediamine, is primarily used as an antioxidant in the rubber industry . Its primary targets are the reactive oxygen species (ROS) that can cause oxidative degradation of rubber .

Mode of Action

Flexzone 6H acts as an efficient hydrogen atom donor to break down chain degradation reactions . It also has three stabilized aromatic rings that can capture free radicals . This dual action helps to prevent the oxidative degradation of rubber, thereby enhancing its resistance to aging .

Biochemical Pathways

The specific biochemical pathways affected by Flexzone 6H are related to the oxidative degradation of rubber. By capturing free radicals and donating hydrogen atoms, Flexzone 6H interrupts the chain reactions that lead to the breakdown of the rubber’s molecular structure .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Flexzone 6H, we can discuss its properties related to its distribution and stability in the rubber matrix. Flexzone 6H is a solid compound with a melting point of 118-119 °C and a boiling point of 399.58°C . It has a density of 0.9274 (rough estimate) and a refractive index of 1.6300 (estimate) . These properties influence its dispersion in the rubber matrix and its stability under various conditions.

Result of Action

The primary result of Flexzone 6H’s action is the enhanced oxidative stability of rubber. This leads to an increase in the rubber’s resistance to aging, thereby extending its useful life . It also results in a significant decrease in oxidation enthalpy .

Biochemical Analysis

Cellular Effects

It has been found to have cytotoxic effects on certain cell lines such as A549 and MCF7 . More detailed studies are required to understand its influence on cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexyl-N’-phenyl-p-phenylenediamine can be synthesized through the reaction of cyclohexylamine with N-phenyl-p-phenylenediamine under controlled conditions . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N-Cyclohexyl-N’-phenyl-p-phenylenediamine involves large-scale chemical reactors where the reactants are combined and subjected to specific temperatures and pressures to optimize yield and purity . The product is then purified through various techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-phenyl-p-phenylenediamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-Cyclohexyl-N’-phenyl-p-phenylenediamine has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in the synthesis of polymers and other materials.

Biology: Studied for its potential effects on cellular processes and oxidative stress.

Medicine: Investigated for its potential use in drug formulations and as a protective agent against oxidative damage.

Industry: Widely used in the rubber industry to enhance the durability and lifespan of rubber products

Comparison with Similar Compounds

Similar Compounds

N-Isopropyl-N’-phenyl-p-phenylenediamine (IPPD): Another antioxidant used in rubber.

N,N’-Diphenyl-p-phenylenediamine (DPPD): Used as an antioxidant in various applications.

N,N’-Di-sec-butyl-p-phenylenediamine (DBPD): Similar antioxidant properties.

Uniqueness

N-Cyclohexyl-N’-phenyl-p-phenylenediamine is unique due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties, making it highly effective in various environments . Its ability to form stable radicals and its compatibility with a wide range of materials further enhance its utility in industrial applications .

Biological Activity

N-Cyclohexyl-N'-phenyl-p-phenylenediamine, commonly referred to as Flexzone 6H, is a compound with significant applications in various industries, particularly in rubber manufacturing. Its biological activity has garnered attention due to its antioxidant properties and potential effects on cellular processes. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological implications, and associated case studies.

This compound is primarily recognized for its role as an antioxidant . It functions by donating hydrogen atoms to free radicals, thereby interrupting oxidative chain reactions that can lead to material degradation, particularly in rubber products. This mechanism not only enhances the durability of rubber but also suggests potential protective effects against oxidative stress in biological systems.

Key Chemical Characteristics

- Molecular Formula : CHN

- Melting Point : 118-119 °C

- Boiling Point : 399.58 °C

Biological Activity and Pharmacokinetics

Research indicates that this compound may influence various biochemical pathways related to oxidative stress. Although traditionally used in industrial applications, its biological implications are significant:

- Antioxidant Activity : The compound captures free radicals, which may help mitigate cellular damage.

- Potential Therapeutic Applications : Investigations into its use as a protective agent against oxidative damage suggest possible roles in medical formulations.

Toxicological Profile and Allergic Reactions

Despite its beneficial properties, this compound has been identified as a dermatological sensitizer . It is associated with allergic contact dermatitis (ACD), particularly in individuals exposed to rubber products containing this compound.

Case Studies on Allergic Reactions

Several case reports highlight the potential for severe allergic reactions:

- A study documented cases of contact anaphylaxis due to hair dye containing p-phenylenediamine derivatives, including this compound. Symptoms included facial swelling and respiratory distress following exposure .

- In another instance, children experienced severe allergic reactions requiring hospitalization after using hair dyes containing this compound .

These findings underscore the importance of evaluating the safety profile of compounds used in consumer products.

Research Findings and Applications

Recent studies have explored the broader implications of this compound in both chemistry and biology:

- Oxidative Stress Research : Investigations into related compounds indicate that structural modifications can significantly alter their biological activity and allergenic potential.

- Industrial Applications : Its role as an antioxidant in rubber manufacturing is well-documented, enhancing product lifespan while posing risks for sensitization in susceptible individuals .

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Antioxidant Activity | Efficient hydrogen donor; interrupts oxidative degradation |

| Toxicological Concerns | Dermatological sensitizer; potential for severe allergic reactions |

| Applications | Used in rubber industry; investigated for protective roles against oxidative stress |

Properties

IUPAC Name |

1-N-cyclohexyl-4-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16,19-20H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMMVODKVLXCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051508 | |

| Record name | N-Cyclohexyl-N'-phenyl-4-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-87-1, 28209-54-3 | |

| Record name | N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediamine, N-cyclohexyl-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028209543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,4-Benzenediamine, N1-cyclohexyl-N4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Cyclohexyl-N'-phenyl-4-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexyl-N'-phenyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYCLOHEXYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T29JGK5V4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Flexzone 6H in preventing oxidative degradation of polybutadiene?

A1: Flexzone 6H acts as a primary antioxidant, effectively hindering the oxidative degradation of polybutadiene. Its efficacy stems from two key mechanisms:

- Hydrogen Atom Donation: Flexzone 6H readily donates hydrogen atoms to peroxy radicals generated during the oxidation of polybutadiene. This action effectively disrupts the radical chain reaction, which is the primary driver of polymer degradation. []

- Radical Scavenging: The molecule's structure, featuring three aromatic rings, enables it to effectively capture and neutralize free radicals. These radicals, if left unchecked, would otherwise contribute to further degradation of the polymer chains. []

Q2: How does the performance of Flexzone 6H compare to other antioxidants, such as phenol-based AO2246, in stabilizing polybutadiene?

A2: Studies directly comparing Flexzone 6H and AO2246 in polybutadiene stabilization reveal distinct performance differences []:

- Oxidative Stability: Flexzone 6H exhibits superior performance in enhancing the oxidative stability of polybutadiene. This is evidenced by a substantial 20-fold increase in the Oxidation Induction Time (OIT) compared to unstabilized polybutadiene. This suggests a significantly longer time before the onset of oxidative degradation. []

- Mechanical Properties: Conversely, AO2246 demonstrates a greater positive impact on the mechanical properties of polybutadiene during aging at elevated temperatures (80°C). This improvement is attributed to its ability to integrate into the polymer matrix, facilitated by its hydroxyl (-OH) functional groups. []

Q3: Are there any disadvantages or trade-offs associated with using Flexzone 6H as a stabilizer in polybutadiene?

A3: While Flexzone 6H excels in boosting oxidative stability, it may not offer the same level of enhancement in mechanical properties compared to other antioxidants like AO2246. This highlights a potential trade-off between maximizing oxidative stability and maintaining optimal mechanical characteristics in polybutadiene formulations. []

Q4: What are the broader applications of Flexzone 6H beyond stabilizing polybutadiene for solid propellants?

A4: Flexzone 6H's antioxidant properties extend its utility beyond solid propellants. It finds applications as a stabilizer in various other materials:

- Polyethylene Powder Coatings: In anticorrosion steel pipes, Flexzone 6H is incorporated into polyethylene powder coatings to enhance their longevity and protective capabilities. []

- Waterborne Acrylic Emulsions: Flexzone 6H is also utilized in environmentally friendly waterproof coatings for automobiles. Its inclusion in these coatings, which are based on waterborne acrylic emulsions, contributes to their durability and resistance to environmental degradation. []

- Expandable Polystyrene: To enhance the lifespan of expandable polystyrene, particularly in demanding environments with high UV exposure, Flexzone 6H is incorporated as part of a multi-component anti-aging agent. []

Q5: What is the significance of understanding the structure-activity relationship (SAR) of Flexzone 6H and its analogs?

A5: Research on Flexzone 6H and related p-phenylenediamine compounds highlights the importance of understanding structure-activity relationships. Studies have demonstrated that even subtle structural changes, such as varying the alkyl substituents on the nitrogen atoms, can significantly influence the compound's allergenic potential. For instance, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine exhibited cross-sensitization with Flexzone 6H in some animal models. [] This underscores the need for thorough toxicological evaluations and understanding how structural modifications can impact biological activity and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.